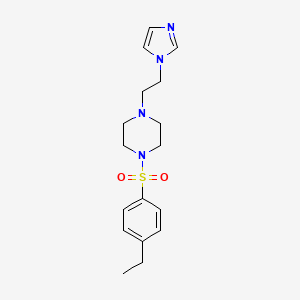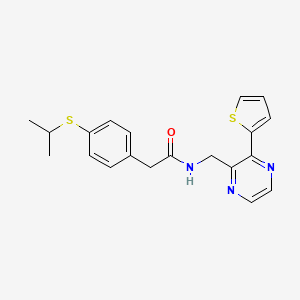
2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps:
-
Formation of the Isopropylthio Phenyl Intermediate
Starting Material: 4-bromothiophenol.
Reaction: Alkylation with isopropyl bromide in the presence of a base such as potassium carbonate.
Conditions: Reflux in an appropriate solvent like acetone.
-
Synthesis of the Pyrazinyl Methyl Intermediate
Starting Material: 2-bromo-3-thiophen-2-ylpyrazine.
Reaction: Nucleophilic substitution with a suitable nucleophile like sodium hydride and methyl iodide.
Conditions: Conducted under an inert atmosphere, typically nitrogen, in a solvent like dimethylformamide (DMF).
-
Coupling Reaction
Reaction: The two intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling.
Conditions: Requires a palladium catalyst, a ligand, and a base in a solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
For industrial-scale production, the process would be optimized for cost-efficiency and yield. This might involve:
Continuous Flow Chemistry: To enhance reaction rates and safety.
Catalyst Recycling: To reduce costs associated with palladium catalysts.
Green Chemistry Principles: To minimize environmental impact, such as using less toxic solvents and reagents.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the thiophenyl and pyrazinyl groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert solvents like ether or THF.
Products: Reduced forms of the aromatic rings or amide group.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the specific substitution, often requiring catalysts or specific solvents.
Products: Substituted derivatives at the aromatic or heterocyclic positions.
科学研究应用
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic systems due to its heterocyclic structure.
Biology
Pharmacology: Investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The heterocyclic and aromatic components allow for versatile interactions with biological macromolecules, potentially inhibiting or activating specific pathways.
相似化合物的比较
Similar Compounds
2-(4-(methylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide: Similar structure but with a methylthio group instead of isopropylthio.
2-(4-(ethylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide: Contains an ethylthio group.
Uniqueness
Steric Effects: The isopropylthio group provides unique steric hindrance, affecting the compound’s reactivity and binding properties.
Electronic Effects: The specific substitution pattern influences the electronic distribution, potentially altering its chemical and biological activity.
This detailed overview provides a comprehensive understanding of 2-(4-(isopropylthio)phenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-14(2)26-16-7-5-15(6-8-16)12-19(24)23-13-17-20(22-10-9-21-17)18-4-3-11-25-18/h3-11,14H,12-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKGSYLZYNJPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)
![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)
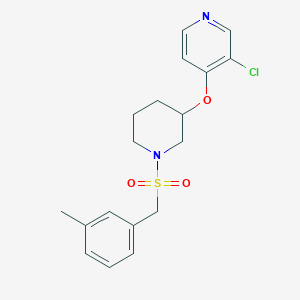
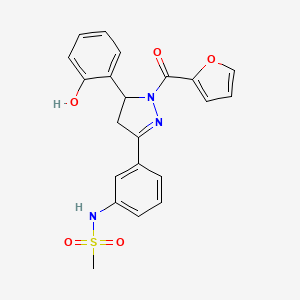
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2692989.png)
![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)
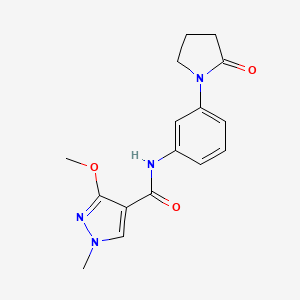
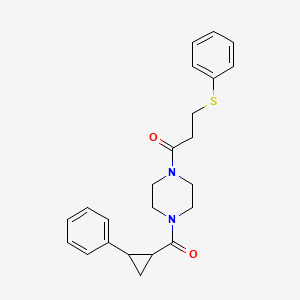
![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)
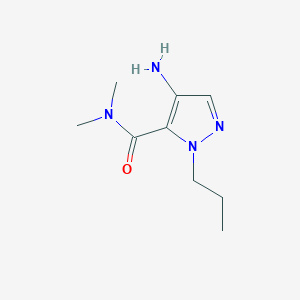
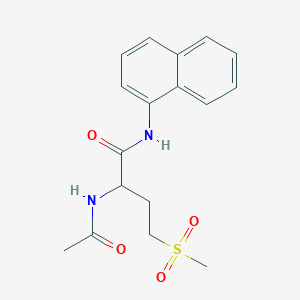
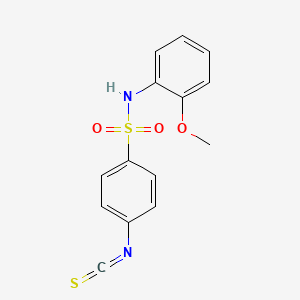
![2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2693006.png)
